molecular formula C21H22FN5O3 B2995902 7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415518-41-9

7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2995902
CAS No.: 2415518-41-9
M. Wt: 411.437
InChI Key: HUJPHJULLMVYQS-UHFFFAOYSA-N
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Description

7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the piperidine and pyrimidine groups. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Incorporation of the Pyrimidine Group: This can be done through acylation reactions using pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the quinazolinone or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds.

Scientific Research Applications

7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrimidine groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and are known for their diverse biological activities.

    Piperidine Derivatives: Compounds with a piperidine moiety are often pharmacologically active and used in various therapeutic applications.

    Pyrimidine Derivatives: These compounds are widely studied for their roles in biological systems and as therapeutic agents.

Uniqueness

7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with piperidine and pyrimidine groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

7-fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c1-14-8-19(28)26(12-23-14)11-20(29)25-6-4-15(5-7-25)10-27-13-24-18-9-16(22)2-3-17(18)21(27)30/h2-3,8-9,12-13,15H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJPHJULLMVYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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